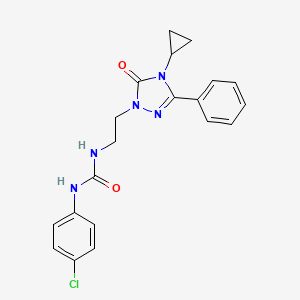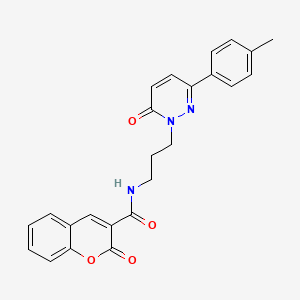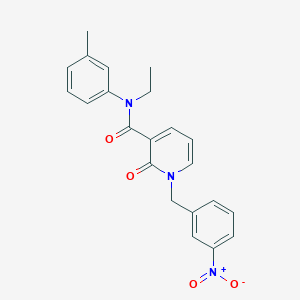![molecular formula C18H18FNO4S3 B2407759 2-{[2,2'-Bithiophen]-5-yl}-S-(4-Ethoxy-3-fluorphenyl)-2-hydroxyethan-1-sulfonamid CAS No. 2097888-52-1](/img/structure/B2407759.png)
2-{[2,2'-Bithiophen]-5-yl}-S-(4-Ethoxy-3-fluorphenyl)-2-hydroxyethan-1-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule that contains elements of bithiophene and fluorophenyl groups. Bithiophene is a type of aromatic compound that consists of two thiophene rings fused together . The 4-ethoxy-3-fluorophenyl part suggests the presence of a phenyl ring with fluorine and ethoxy substituents .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The bithiophene component would contribute to the planarity and conjugation of the molecule, while the fluorophenyl group would introduce electronegativity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The bithiophene could potentially undergo electrophilic aromatic substitution reactions, while the fluorine atom on the phenyl ring could be replaced by nucleophiles in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple aromatic rings would likely make it relatively stable and possibly planar. The ethoxy and sulfonamido groups could potentially increase its solubility in certain solvents .Wissenschaftliche Forschungsanwendungen
Organische Elektronik und optoelektronische Geräte
Verbindungen, die Thiophen- und Bithiophen-Motive enthalten, spielen eine entscheidende Rolle in der organischen Elektronik und optoelektronischen Geräten. Diese Materialien weisen hervorragende Ladungstransporteigenschaften auf, wodurch sie sich für Anwendungen wie organische Leuchtdioden (OLEDs), organische Feldeffekttransistoren (OFETs) und Solarzellen eignen . Forscher haben die Verwendung von Bithiophen-Derivaten in diesen Geräten untersucht, da sie eine hohe Konjugation und effiziente Ladungstransferfähigkeiten aufweisen.
Synthese neuer Bithiophen-Derivate
Die Verbindung gehört zur Familie der Bithiophen-Derivate. Forscher haben verschiedene synthetische Strategien eingesetzt, um neuartige Bithiophen-basierte Moleküle zu erzeugen. Einige bemerkenswerte Ansätze umfassen:
Katalytische Reaktionen: Neue katalytisch aktivierte Reaktionen wurden zur Synthese von Bithiophen-Derivaten eingesetzt. Diese Reaktionen beinhalten die Kupplung, die Doppelbindungsverschiebung in allylischen Systemen und verschiedene Arten von Cycloaddition und Dihydroaminierung . Durch die Kombination von katalytischen und nicht-katalytischen Routen haben Forscher Acetylen-, Butadiyn-, Isoxazol-, 1,2,3-Triazol-, Pyrrol-, Benzol- und Fluoranthene-Derivate erhalten, die ein, zwei oder sechs Bithiophenyl-Moleküle enthalten.
Schlüsselsubstrate: Die Ausgangsmaterialien für diese Reaktionen umfassen häufig 2,2’-Bithiophen, gasförmiges Acetylen und 1,3-Butadiyn . Diese Substrate dienen als Bausteine für den Aufbau vielfältiger Bithiophen-basierter Strukturen.
Materialwissenschaften und -technologie
Bithiophen-Derivate finden Anwendungen in der Materialwissenschaft und -technologie. Ihre einzigartigen elektronischen Eigenschaften machen sie wertvoll für die Konstruktion funktionaler Materialien. Forscher erforschen ihre Verwendung in Bereichen wie:
- Konjugierte Polymere: Bithiophen-basierte konjugierte Polymere sind wichtige Bestandteile in organischen elektronischen Geräten. Diese Polymere weisen Halbleitereigenschaften auf und können für spezifische Anwendungen zugeschnitten werden . So wurden beispielsweise Dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophen (DTBDT) und 2,2’-Bithiophen-3,3’-dicarboximid (BTI) -Einheiten synthetisiert und für die Verwendung in Polymerdonatoren untersucht .
Wirkmechanismus
Target of Action
Similar compounds have been found to act as potent triple-acting pparα, -γ, and -δ agonists . These peroxisome proliferator-activated receptors (PPARs) play crucial roles in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
Based on its structural similarity to other ppar agonists, it may bind to these receptors and modulate their activity . This can lead to changes in gene expression, affecting various biological processes such as lipid metabolism, inflammation, and cell proliferation.
Biochemical Pathways
The compound’s interaction with PPARs implicates it in several biochemical pathways. PPARs regulate the expression of genes involved in lipid metabolism, glucose homeostasis, cell proliferation, and inflammation. Therefore, the compound’s action could potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a PPAR agonist, it could potentially influence lipid metabolism, reduce inflammation, and regulate cell proliferation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S3/c1-2-24-15-6-5-12(10-13(15)19)27(22,23)20-11-14(21)16-7-8-18(26-16)17-4-3-9-25-17/h3-10,14,20-21H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBXXDOVIAXKOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2407676.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)
![4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2407678.png)
![N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2407679.png)
![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)


![6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2407686.png)




![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2407696.png)
![Tert-butyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2407697.png)
